molecular formula C19H29N3O3 B2668409 4-(cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide CAS No. 439096-74-9

4-(cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide

Cat. No. B2668409
CAS RN: 439096-74-9
M. Wt: 347.459
InChI Key: YVVLMIYCPDFXJD-UHFFFAOYSA-N
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Description

4-(Cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, also known as 4-CMC-MPC, is a cyclic amide compound with a range of potential applications in scientific research. This compound is able to form a range of different derivatives, which can be used in various research applications. In

Scientific Research Applications

Heterocyclic Compounds in CNS Drug Synthesis

Heterocycles containing nitrogen, such as pyrroles and morpholines, form a significant class of organic compounds with potential Central Nervous System (CNS) activity. These compounds are of interest due to their potential to serve as lead molecules for the synthesis of novel CNS-acting drugs. The search for such functional chemical groups is driven by the increasing prevalence of CNS disorders and the adverse effects associated with many existing CNS drugs, such as addiction and dependence (S. Saganuwan, 2017).

Morpholine and Pyrans Derivatives

Morpholine derivatives, including those combined with pyrans, have been explored for their broad spectrum of pharmacological profiles. These compounds, characterized by their heterocyclic structures containing oxygen and nitrogen atoms, play crucial roles in biochemistry and exhibit diverse applications. The chemical designing and development of these derivatives have shown potent pharmacophoric activities, suggesting a trend in research towards utilizing morpholine and pyran analogues for drug design and synthesis (M. Asif & M. Imran, 2019).

Radical Cyclization in Organic Synthesis

Radical cyclizations are pivotal in organic synthesis, particularly for constructing carbo- and heterocyclic compounds. The review by Ishibashi and Tamura (2004) highlights the control of regiochemistry in radical cyclizations, which is crucial for synthesizing physiologically active compounds. This process involves various factors, including reaction temperature and the nature of radical precursors, demonstrating the complexity and precision required in developing pharmacologically relevant compounds (H. Ishibashi & O. Tamura, 2004).

Transition-Metal Phosphors with Cyclometalating Ligands

The development of transition-metal-based phosphors, facilitated by cyclometalating ligands, is another area of significant interest. These compounds find applications in organic light-emitting diodes (OLEDs), with their luminescent properties being tunable across the visible spectrum. The review by Chi and Chou (2010) provides insight into methodologies for preparing these phosphorescent complexes, indicating the potential for such structures in the field of illumination and display technologies (Y. Chi & P. Chou, 2010).

properties

IUPAC Name

4-(cyclohexanecarbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c23-18(15-5-2-1-3-6-15)16-13-17(21-14-16)19(24)20-7-4-8-22-9-11-25-12-10-22/h13-15,21H,1-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVLMIYCPDFXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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